molecular formula C16H16N4O3 B2867490 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide CAS No. 2034317-27-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Número de catálogo B2867490
Número CAS: 2034317-27-4
Peso molecular: 312.329
Clave InChI: LVFACMWSDLTOAT-HAQNSBGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a critical role in the signaling of cytokines involved in immune responses. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Aplicaciones Científicas De Investigación

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer, is significant for targeting CSF1R, a microglia-specific marker, offering a noninvasive tool for imaging reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. Its application extends to studying the immune environment in central nervous system malignancies and monitoring immunotherapy-induced neuroinflammatory effects. This advancement is pivotal for developing neuroinflammation therapeutics, particularly those targeting CSF1R, by providing a noninvasive, repeatable patient assessment and facilitating drug target engagement measurement. The specificity of [11C]CPPC to CSF1R and its ability to demonstrate high brain uptake in neuroinflammation models, including Alzheimer's disease and demyelinating diseases, underscore its potential for human PET imaging of microglial activity and neuroinflammation. The synthesis feasibility and safety for future human studies further highlight its utility in neuroinflammation research and therapy development (Horti et al., 2019).

Novel Antiallergic Compounds

The synthesis and antiallergic activity of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides highlight a novel class of antiallergic agents. These compounds exhibit potent antiallergic properties by inhibiting the action of serotonin, histamine, and bradykinin significantly in rat models. The development of these compounds opens new avenues for antiallergic drug research, providing a foundation for exploring furan-based compounds in allergy treatment strategies (Georgiev et al., 1987).

Energetic Material Development

Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the assembly of diverse N-O building blocks to create high-performance energetic materials. These molecules exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting their potential as energetic materials. The innovative synthesis route and the impressive performance of these compounds, particularly in terms of density and detonation capabilities, mark a significant advancement in the field of energetic materials (Zhang & Shreeve, 2014).

Tyrosinase Inhibition and Antioxidant Activity

The ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has demonstrated potent tyrosinase inhibition and antioxidant activities. These compounds outperform the standard kojic acid in tyrosinase inhibition assays, showcasing their potential as skin-whitening agents and in treating hyperpigmentation disorders. The non-competitive inhibition mechanism and the antioxidant capabilities of these compounds provide valuable insights into the design of future dermatological therapeutics (Dige et al., 2019).

CSF1R PET Imaging for Neuroinflammation

The development of [18F]1, a PET imaging ligand for CSF1R, represents a notable advancement in neuroinflammation imaging. Its ability to exhibit higher brain uptake in neuroinflammatory models and specificity for CSF1R positions it as a promising tool for studying neuroinflammation in diseases like Alzheimer's. This radioligand's potential for specific CSF1R imaging and its minimal metabolism in the brain highlight its promise for clinical application in neuroinflammation diagnostics and therapeutic monitoring (Lee et al., 2022).

Propiedades

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-10-13-16(19-8-7-18-13)23-12-5-3-11(4-6-12)20-15(21)14-2-1-9-22-14/h1-2,7-9,11-12H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFACMWSDLTOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.